1-(3-Bromophenyl)-5-{(E)-1-[3-(trifluoromethyl)phenyl]methylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-(3-Bromophenyl)-5-{(E)-1-[3-(trifluoromethyl)phenyl]methylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that belongs to the class of pyrimidinetriones This compound is characterized by the presence of a bromophenyl group and a trifluoromethylphenyl group attached to a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-5-{(E)-1-[3-(trifluoromethyl)phenyl]methylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinetrione Core: The pyrimidinetrione core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-5-{(E)-1-[3-(trifluoromethyl)phenyl]methylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidinetrione derivatives, while substitution reactions can produce a variety of substituted pyrimidinetrione compounds.
Scientific Research Applications
1-(3-Bromophenyl)-5-{(E)-1-[3-(trifluoromethyl)phenyl]methylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-5-{(E)-1-[3-(trifluoromethyl)phenyl]methylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context and application.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-5-{(E)-1-[3-(trifluoromethyl)phenyl]methylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- 1-(3-Fluorophenyl)-5-{(E)-1-[3-(trifluoromethyl)phenyl]methylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- 1-(3-Iodophenyl)-5-{(E)-1-[3-(trifluoromethyl)phenyl]methylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness: 1-(3-Bromophenyl)-5-{(E)-1-[3-(trifluoromethyl)phenyl]methylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of the bromophenyl group, which can impart specific chemical reactivity and biological activity. The trifluoromethylphenyl group also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrF3N2O3/c19-12-5-2-6-13(9-12)24-16(26)14(15(25)23-17(24)27)8-10-3-1-4-11(7-10)18(20,21)22/h1-9H,(H,23,25,27)/b14-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLTYGTVQMKLIL-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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